1,6-Dinitropyrene is a synthetic compound with the chemical formula C₁₆H₈N₂O₄. It appears as a yellow crystalline solid that is insoluble in water but moderately soluble in organic solvents such as toluene . This compound belongs to the family of nitroaromatic compounds, which are characterized by the presence of nitro groups (-NO₂) attached to an aromatic ring. Specifically, in 1,6-Dinitropyrene, two nitro groups are substituted at the 1 and 6 positions of the pyrene ring structure.
1,6-DNP is a hazardous compound due to its mutagenic and potentially carcinogenic properties.
1,6-Dinitropyrene is noted for its mutagenic properties. Studies have shown that it induces DNA-adduct formation and mutations in splenic T lymphocytes of rats . The compound is classified as a carcinogen due to its ability to form DNA-binding species through metabolic activation, primarily via nitroreduction . Its strong mutagenic effects have raised concerns regarding its potential impact on human health and the environment.
The synthesis of 1,6-Dinitropyrene typically involves:
The reaction can be summarized as follows:
textPyrene + HNO₃/H₂SO₄ → 1,6-Dinitropyrene + By-products
Interaction studies involving 1,6-Dinitropyrene have focused on its biological effects and mechanisms of action. Research indicates that:
Several compounds share structural and functional similarities with 1,6-Dinitropyrene. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1-Nitropyrene | Nitroaromatic | Single nitro group; less mutagenic |
| 4-Nitrobiphenyl | Nitroaromatic | Known for lower toxicity; used in dyes |
| 3-Nitrobenzoic Acid | Nitroaromatic | Water-soluble; used in organic synthesis |
| Dinitrophenol | Nitroaromatic | Known for its explosive properties |
What sets 1,6-Dinitropyrene apart from these similar compounds is its dual nitro substitution pattern on the pyrene framework, which enhances its mutagenic properties significantly compared to other mono-nitro compounds. Its ability to form DNA adducts makes it a subject of intense study in cancer research.
1,6-Dinitropyrene represents the systematic IUPAC name for this polycyclic aromatic hydrocarbon derivative bearing nitro substituents at the 1 and 6 positions of the pyrene backbone [1]. The Chemical Abstracts Service registry number for this compound is 42397-64-8, with the alternative Chemical Abstracts name being pyrene, 1,6-dinitro- [1] [2]. The molecular formula is C₁₆H₈N₂O₄ with a molecular weight of 292.25 grams per mole [1] [7].
The stereochemical considerations for 1,6-dinitropyrene involve the planar aromatic system characteristic of pyrene derivatives [1]. The nitro groups at positions 1 and 6 maintain coplanarity with the pyrene ring system due to conjugation effects [12]. This compound exists as one of several dinitropyrene isomers, with the 1,6-substitution pattern representing a specific regioisomer among the possible dinitropyrene configurations [26] [27].
The crystallographic analysis of 1,6-dinitropyrene reveals a planar molecular geometry consistent with extended aromatic conjugation [12]. The compound crystallizes as light-brown needles when recrystallized from benzene and methanol [12]. X-ray diffraction studies indicate that the nitro groups maintain coplanarity with the pyrene ring system, facilitating optimal orbital overlap and electronic delocalization [12].
Conformational analysis demonstrates that 1,6-dinitropyrene adopts a rigid planar conformation in the solid state [12]. The pyrene backbone exhibits the characteristic four-ring fused system with D₂ₕ symmetry, and the nitro substituents do not significantly distort this planar geometry [12]. The molecular packing in the crystal lattice involves π-π stacking interactions typical of planar aromatic systems [12].
| Property | Value | Reference |
|---|---|---|
| Melting Point | >300°C | [12] |
| Melting Point (Alternative) | 310°C | [12] |
| Boiling Point | 515.2 ± 30.0°C | [6] |
| Boiling Point (Estimated) | 434.19°C | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Density (Alternative) | 1.574 g/cm³ | [22] |
The melting point of 1,6-dinitropyrene has been reported as greater than 300°C, indicating exceptional thermal stability characteristic of nitrated polycyclic aromatic hydrocarbons [12]. Alternative measurements suggest a more precise melting point of 310°C under controlled conditions [12]. The high melting point reflects the strong intermolecular interactions and the rigid planar structure of the molecule [12].
The boiling point data shows values of 515.2 ± 30.0°C at 760 mmHg, demonstrating the compound's low volatility [6]. This high boiling point is consistent with the molecular weight and extensive aromatic character of the compound [6]. The sublimation behavior of 1,6-dinitropyrene occurs at elevated temperatures, with the compound transitioning directly from solid to vapor phase under reduced pressure conditions [22].
| Solvent System | Solubility | Reference |
|---|---|---|
| Toluene | Moderately soluble | [12] |
| Aqueous systems | Very limited | [16] |
| Dimethyl sulfoxide | Soluble |
The solubility profile of 1,6-dinitropyrene demonstrates the typical behavior of nitrated polycyclic aromatic hydrocarbons [12]. The compound exhibits moderate solubility in toluene, which is attributed to favorable π-π interactions between the aromatic solvent and the pyrene ring system [12]. The presence of nitro groups enhances solubility in polar aprotic solvents compared to the parent pyrene compound [12].
Aqueous solubility is extremely limited due to the hydrophobic nature of the pyrene backbone and the electron-withdrawing effects of the nitro substituents [16]. The compound shows enhanced solubility in dimethyl sulfoxide, reflecting the polar character imparted by the nitro groups . The octanol-water partition coefficient (log Kow) value of 4.57 indicates strong lipophilic character [16].
| Wavelength Region | Absorption Characteristics | Molar Absorption Coefficient | Reference |
|---|---|---|---|
| 200-450 nm | Three major absorption bands | ~10⁴ M⁻¹ cm⁻¹ | [13] |
| 320-460 nm | Long-wavelength band | High intensity | [13] |
| 292 nm | Short-axis polarized transition | Moderate intensity | [13] |
The ultraviolet-visible absorption spectrum of 1,6-dinitropyrene exhibits three major absorption bands in the 200-450 nanometer wavelength region [13]. These structured bands in the ultraviolet region are assigned to π,π* transitions of the extended system of conjugated double bonds within the pyrene backbone [13]. The molar absorption coefficients reach values on the order of 10⁴ M⁻¹ cm⁻¹, indicating strong electronic transitions [13].
The long-wavelength absorption band extending from 320 to 460 nanometers represents a characteristic feature of nitroaromatic compounds such as mononitropyrenes [13]. This band has contributions from π,π* transitions involving both the pyrene skeleton and the nitro groups [13]. The absorption spectrum demonstrates vibronic structure typical of rigid aromatic systems, with the band at approximately 292 nanometers corresponding to a short-axis polarized transition analogous to that observed in the parent pyrene [13].
The mass spectrometric analysis of 1,6-dinitropyrene reveals characteristic fragmentation patterns consistent with nitrated polycyclic aromatic hydrocarbons [12]. The molecular ion peak appears at m/z 292, corresponding to the molecular formula C₁₆H₈N₂O₄ [1] [3]. The base peak and major fragment ions provide structural information through systematic loss of functional groups [12].
The fragmentation mechanism involves sequential loss of nitro groups and associated oxygen atoms [14]. Primary fragmentation pathways include the loss of NO₂ (46 mass units) and NO (30 mass units) from the molecular ion [14]. Secondary fragmentation produces ions corresponding to the pyrene backbone with partial nitro group retention [14]. The mass spectral data support the structural assignment and provide confirmation of the substitution pattern [12].
The nuclear magnetic resonance spectral characterization of 1,6-dinitropyrene has been documented in both proton and carbon-13 dimensions [12]. The proton NMR spectrum exhibits signals characteristic of aromatic protons in the pyrene ring system, with chemical shifts influenced by the electron-withdrawing effects of the nitro substituents [12].
The aromatic proton chemical shifts appear in the downfield region typical of polycyclic aromatic hydrocarbons, with additional deshielding effects from the nitro groups [12] [29]. The carbon-13 NMR spectrum provides detailed information about the carbon framework, with distinct signals for the quaternary carbons bearing nitro substituents and the aromatic carbon atoms within the pyrene ring system [12]. The spectroscopic data confirm the structural assignment and substitution pattern of the 1,6-dinitropyrene isomer [12].
| NMR Parameter | Observation | Reference |
|---|---|---|
| ¹H Chemical Shifts | Aromatic region, downfield | [12] |
| ¹³C Chemical Shifts | Quaternary and aromatic carbons | [12] |
| Coupling Patterns | Characteristic aromatic coupling | [12] |
The nitration of pyrene to form 1,6-dinitropyrene proceeds through the well-established mechanism of electrophilic aromatic substitution [1] [2]. The reaction follows second-order kinetics, being first-order in both pyrene concentration and nitronium ion concentration [2]. The overall rate equation can be expressed as:
Rate = k[Pyrene][NO₂⁺]
where k is the temperature-dependent rate constant following Arrhenius behavior [3] [4].
The formation of the electrophilic nitronium ion (NO₂⁺) occurs through the interaction of nitric acid with sulfuric acid in the mixed acid system [1] [2]:
HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O
This equilibrium is rapid and strongly dependent on the sulfuric acid concentration, with higher acid concentrations favoring nitronium ion formation [5] [6]. The nitronium ion concentration reaches its maximum at sulfuric acid concentrations above 80% by weight [4].
Temperature significantly influences the reaction kinetics, with optimal nitration temperatures ranging from 30-50°C [5] [7]. Below this range, reaction rates become impractically slow, while temperatures above 50°C lead to increased formation of polynitrated products and potential thermal decomposition [7] [8]. The activation energy for pyrene nitration has been determined to be approximately 45-50 kJ/mol under typical mixed acid conditions [3].
The reaction mechanism proceeds through the formation of a sigma complex (arenium ion) intermediate [1] [9]:
The rate-determining step is typically the initial electrophilic attack, particularly for the first nitration [9] [2]. Subsequent nitrations occur more slowly due to the electron-withdrawing effect of the first nitro group, which deactivates the aromatic ring toward further electrophilic substitution [5].
The regioselectivity of pyrene nitration is governed by electronic and steric factors that determine the preferred substitution positions [10] [11] [12]. Pyrene undergoes electrophilic aromatic substitution preferentially at the 1, 3, 6, and 8 positions, which are the most electron-rich sites on the pyrene ring system [13] [10] [14].
Electronic effects play the dominant role in determining regioselectivity. The π-electron density distribution in pyrene favors substitution at positions that can best stabilize the resulting sigma complex through resonance [10] [11]. Quantum chemical calculations have shown that the 1, 3, 6, and 8 positions have the highest positive charge density in the sigma complex intermediates, making them the most reactive sites [15].
For dinitropyrene formation, the three major isomers produced are 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene [16] [17]. The relative distribution of these isomers depends on several factors:
Temperature Effects: Lower temperatures (30-40°C) favor kinetic control, leading to higher proportions of 1,6-dinitropyrene due to its more favorable formation kinetics [7]. Higher temperatures (above 50°C) shift toward thermodynamic control, increasing the proportion of 1,8-dinitropyrene, which is thermodynamically more stable [18].
Acid Concentration: Higher sulfuric acid concentrations (above 85% by weight) increase the selectivity for 1,6-dinitropyrene formation [5] [4]. This effect results from enhanced nitronium ion concentration and modified solvation effects that stabilize the kinetically favored transition state.
Reaction Time: Shorter reaction times (1-3 hours) favor 1,6-dinitropyrene formation, while extended reaction times lead to isomerization and equilibration toward the thermodynamically favored 1,8-isomer [19].
Steric effects are minimal in pyrene nitration due to the planar nature of the aromatic system and the relatively small size of the nitro group [12]. However, the presence of the first nitro group does influence the position of the second substitution through both electronic deactivation and modest steric hindrance [13].
The typical product distribution under optimized conditions (40°C, 85% H₂SO₄, 2-hour reaction time) is approximately [16] [18]:
Industrial production of 1,6-dinitropyrene presents significant technical and safety challenges that must be carefully managed to ensure safe and economical operation [20] [21] [8].
Heat Management represents the most critical challenge in industrial nitration processes [20] [22]. The nitration of pyrene is highly exothermic, with a heat of reaction approximately -130 kJ/mol [8]. This substantial heat release can lead to thermal runaway conditions if not properly controlled [23] [24]. Industrial reactors must incorporate sophisticated heat removal systems, including:
Safety Considerations are paramount due to the explosive nature of nitro compounds and the corrosive properties of the mixed acid system [20] [25] [8]. Key safety measures include:
Mass Transfer Limitations become significant in large-scale reactors due to the two-phase nature of the nitration system [6] [3]. The organic pyrene phase and the aqueous acid phase require intensive mixing to achieve adequate mass transfer rates. Industrial solutions include:
Process Control and Automation are essential for maintaining consistent product quality and safe operation [21] [24]. Modern industrial nitration plants incorporate:
Environmental and Regulatory Compliance adds complexity to industrial operations [26] [21]. Nitration processes generate:
Column chromatography represents the primary method for separating and purifying 1,6-dinitropyrene from the isomeric mixture produced during synthesis [27] [28] [29]. The separation relies on differential adsorption of the dinitropyrene isomers on silica gel stationary phase [28] [30].
Stationary Phase Selection: Silica gel with particle sizes ranging from 100-200 mesh (40-63 micrometers) provides optimal separation efficiency [27] [31]. The silica surface contains hydroxyl groups that interact differently with each dinitropyrene isomer based on their electronic and steric properties [28] [30]. Higher surface area silica (300-400 m²/g) enhances separation resolution but increases elution time and solvent consumption.
Mobile Phase Optimization: The elution strength and selectivity are controlled through systematic variation of the mobile phase composition [27] [30] [29]. For dinitropyrene separations, typical solvent systems include:
Gradient Elution Strategies: Step gradients and linear gradients both find application in dinitropyrene purification [34] [35] [36]. Step gradients using 3-4 discrete solvent compositions allow rapid separation with minimal solvent consumption:
Linear gradients provide superior resolution for closely eluting isomers but require larger solvent volumes and longer run times [35] [37]. Optimization involves balancing separation quality against practical considerations of time and solvent consumption.
Loading and Recovery Optimization: Column loading significantly affects separation quality and recovery yields [27] [30]. Optimal loading ranges from 1-3% by weight (sample mass/silica mass) for analytical separations and up to 5-8% for preparative work [38]. Higher loadings reduce resolution but improve throughput and reduce solvent consumption per unit of product.
Recovery yields for 1,6-dinitropyrene typically range from 70-85% depending on the purity requirements and separation conditions [27] [31]. Losses occur due to irreversible adsorption on silica, co-elution with impurities, and handling during fraction collection and concentration.
Scale-up Considerations: Industrial-scale column chromatography requires specialized equipment and procedures [30] [39]. Key factors include:
Recrystallization provides an complementary purification method that can achieve high purity levels for 1,6-dinitropyrene while removing column chromatography artifacts and trace impurities [40] [41] [42].
Solvent Selection Principles: The choice of recrystallization solvent depends on achieving optimal solubility characteristics where the compound dissolves readily when hot but precipitates efficiently upon cooling [40] [41]. For nitro compounds, suitable solvents typically contain aromatic systems or moderate polarity groups that can interact favorably with the nitro substituents [32] [42].
Single Solvent Systems: Several single-solvent systems have proven effective for 1,6-dinitropyrene recrystallization:
Mixed Solvent Systems: Binary solvent mixtures often provide superior recrystallization results by allowing fine-tuning of solubility properties [40] [41]:
Crystallization Kinetics and Control: The rate of cooling significantly affects crystal quality and purity [41]. Optimal protocols involve:
Yield and Purity Optimization: Recrystallization yields typically range from 60-80% depending on the initial purity and solvent system used [40] [41]. Higher yields can be achieved through:
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